molecular formula C16H14O2S2 B085340 Phenylacetyl disulfide CAS No. 15088-78-5

Phenylacetyl disulfide

Cat. No. B085340
CAS RN: 15088-78-5
M. Wt: 302.4 g/mol
InChI Key: IXGZXXBJSZISOO-UHFFFAOYSA-N
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Description

Synthesis Analysis

Phenylacetyl disulfide (PADS) is used as an efficient reagent in the synthesis of phosphorothioate RNA (PS-RNA), demonstrating over 99.8% stepwise efficiency in sulfurization. This process is facilitated by using PADS in a pyridine and acetonitrile mixture, showcasing its utility in RNA synthesis with PS:PO mixed backbones (Ravikumar et al., 2006).

Molecular Structure Analysis

Phenylacetyl disulfide's involvement in the oxidative addition of disulfides to tungsten complexes has been studied, revealing insights into its molecular interactions and the formation of coordinatively unsaturated complexes, which reversibly bind CO and other ligands. This research provides foundational knowledge on the molecular structure and reactivity of compounds involving phenylacetyl disulfide (Lang et al., 1994).

Chemical Reactions and Properties

Phenylacetyl disulfide is utilized in various chemical reactions, including the ortho-arylation of phenylacetamides, benzamides, and anilides, facilitated by sodium persulfate. This demonstrates its role in forming biaryl C-C bonds, highlighting its chemical reactivity and potential for creating complex molecular structures (Yeung et al., 2010).

Physical Properties Analysis

The synthesis of poly(phenylene polysulfide) networks from elemental sulfur and p-diiodobenzene, utilizing phenylacetyl disulfide, showcases its role in producing materials with unique physical properties. These networks exhibit extensibility, self-healing, and reprocessing capabilities, highlighting the impact of phenylacetyl disulfide on the physical properties of polymeric materials (Lee et al., 2019).

Chemical Properties Analysis

The chemical properties of phenylacetyl disulfide are further explored through its role in the formation of disulfides and its interaction with various chemical agents. Studies such as the oxidative addition to tungsten complexes and the synthesis of PS-RNA underline its reactivity and usefulness in chemical synthesis, providing a broad overview of its chemical behaviors (Lang et al., 1994); (Ravikumar et al., 2006).

Scientific Research Applications

  • Sulfhydryl Group Detection : A water-soluble aromatic disulfide has been synthesized for determining sulfhydryl groups in biological materials, indicating a potential use of phenylacetyl disulfide in detecting such groups (Ellman, 1959).

  • Nucleotide Sulfurization : Chiral analogues of phenylacetyl disulfide have been used in the sulfurization of dithymidine phosphite triesters, indicating its application in nucleotide chemistry (Mukhlall & Hersh, 2011).

  • Synthesis of Phosphorothioate RNA : Efficient synthesis of phosphorothioate RNA using phenylacetyl disulfide demonstrates its application in RNA technology (Ravikumar et al., 2006).

  • Oligonucleotide Synthesis : The use of phenylacetyl disulfide in the solid-phase synthesis of oligodeoxynucleoside phosphorothioates suggests its importance in oligonucleotide synthesis (Roelen et al., 2010).

  • Labeling of Phosphorothioate Oligonucleotides : Phenylacetyl disulfide has been used in the synthesis of 34S-labeled phosphorothioate oligonucleotides, indicating its role in stable isotope labeling and mass spectrometry (Stulz et al., 2018).

  • Redox-Sensitive Biomaterials : In the field of biomaterials, aromatic disulfides like phenylacetyl disulfide can be used to engineer redox-sensitive materials and drug delivery systems (Wu et al., 2013).

  • Self-Healing Elastomers : Aromatic disulfide metathesis, involving compounds like phenylacetyl disulfide, has been used in the design of self-healing poly(urea–urethane) elastomers (Rekondo et al., 2014).

  • Enantioselective Sulfurization : The synthesis of chiral analogs of phenylacetyl disulfide suggests its potential use in enantioselective sulfurization, important in the synthesis of chiral phosphorothioates (Mukhlall et al., 2011).

  • Nucleic Acids Bioconjugation : Disulfide conjugation, potentially involving phenylacetyl disulfide, plays a crucial role in the structural studies of DNA and RNA and their interactions with other macromolecules (Stasinska et al., 2019).

  • Protein Folding Studies : Disulfide bond chemistry, possibly utilizing compounds like phenylacetyl disulfide, is important for studying protein folding, structure, and stability (Wedemeyer et al., 2000).

Safety And Hazards

Phenylacetyl disulfide may cause an allergic skin reaction and is harmful if swallowed . It is recommended to wear personal protective equipment, avoid contact with skin, eyes, and clothing, avoid ingestion and inhalation, and keep containers tightly closed in a dry, cool, and well-ventilated place .

Future Directions

Phenylacetyl disulfide is often used in the pharmaceutical industry for the sulfurisation of nucleotide-phosphites to produce more biologically stable thiophosphates . This process is achieved using ‘aged’ solutions of PADS, which consist of a mixture of polysulfides that are more efficient sulfur transfer reagents . The growing market for therapeutic peptides and oligonucleotides draws attention towards their manufacture, aiming at efficient and sustainable productive processes .

properties

IUPAC Name

S-(2-phenylacetyl)sulfanyl 2-phenylethanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O2S2/c17-15(11-13-7-3-1-4-8-13)19-20-16(18)12-14-9-5-2-6-10-14/h1-10H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXGZXXBJSZISOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)SSC(=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenylacetyl disulfide

CAS RN

15088-78-5
Record name Phenylacetylen disulfide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
225
Citations
H Roelen, PCJ Kamer, H Van den Elst… - Recueil des Travaux …, 1991 - Wiley Online Library
… a preliminary paper’, dealing with the automated solidphase synthesis of phosphorothioate oligodeoxynucleotides, we have reported that the sulfurizing reagent, phenylacetyl disulfide (l…
Number of citations: 39 onlinelibrary.wiley.com
ZS Cheruvallath, RL Carty, MN Moore… - … process research & …, 2000 - ACS Publications
… As evident from the data presented in this paper, a solution of phenylacetyl disulfide in 3-picoline/acetonitrile allows sulfurization of phosphite triesters to phosphorothioate triesters from …
Number of citations: 64 pubs.acs.org
AH Krotz, D Gorman, P Mataruse, C Foster… - … process research & …, 2004 - ACS Publications
In this report, we describe the design of an efficient and robust sulfurization step in the production process of phosphorothioate (PS) oligonucleotides by solid-phase synthesis. Average …
Number of citations: 49 pubs.acs.org
ZS Cheruvallath, PD Wheeler, DL Cole… - … Nucleotides & Nucleic …, 1999 - Taylor & Francis
… In conclusion, we have demonstrated that phenylacetyl disulfide, if used under proper conditions, is a very effective replacement for Beaucage reagent in the synthesis of …
Number of citations: 33 www.tandfonline.com
VT Ravikumar, M Andrade, RL Carty, A Dan… - Bioorganic & medicinal …, 2006 - Elsevier
… This paper describes the use of phenylacetyl disulfide (PADS) to create PS-RNA using phosphoramidite chemistry, with superior results good enough for any application, in particular …
Number of citations: 21 www.sciencedirect.com
JL Scotson, BI Andrews, AP Laws… - Organic & Biomolecular …, 2016 - pubs.rsc.org
The synthesis of phosphorothioate oligonucleotides is often accomplished in the pharmaceutical industry by the sulfurisation of the nucleotide–phosphite using phenylacetyl disulfide (…
Number of citations: 9 pubs.rsc.org
JL Scotson, BI Andrews, AP Laws… - Organic & Biomolecular …, 2016 - pubs.rsc.org
… pharmaceutical industry the sulfurisation of nucleotide-phosphites to produce more biologically stable thiophosphates is often achieved using ‘aged’ solutions of phenylacetyl disulfide (…
Number of citations: 7 pubs.rsc.org
RK Kumar, P Olsen, VT Ravikumar - … , Nucleotides, and Nucleic …, 2007 - Taylor & Francis
Phosphorothioate oligonucleotides could be synthesized using a 0.2 M solution of phenylacetyl disulfide (PADS) in a mixture of pyridine and acetonitrile (1:1, v/v) with >99.9% step-wise …
Number of citations: 9 www.tandfonline.com
ZS Cheruvallath, RK Kumar, C Rentel… - … and Nucleic Acids, 2003 - Taylor & Francis
… We recently reported on the use of phenylacetyl disulfide (PADS) as an efficient sulfur transfer agent in the solid phase synthesis of oligodeoxyribonucleotide phosphorothioates.Citation[…
Number of citations: 30 www.tandfonline.com
DBA De Bont, WJ Moree, JH Van Boom… - The Journal of …, 1993 - ACS Publications
… of the intermediate phosphite triester using phenylacetyl disulfide. Several deprotection … )phosphoramidite and subsequently sulfurized using phenylacetyl disulfide. Silylitic cleavage of …
Number of citations: 41 pubs.acs.org

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